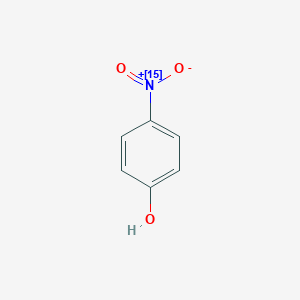

4-Nitrophenol-15N

概要

説明

4-Nitrophenol-15N is a chemical compound with the molecular formula C6H5NO3 It is known for its unique structure, which includes an oxido group and a phenol group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenol-15N typically involves the nitration of phenol followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents. The nitration process introduces the nitro group, which is then oxidized to form the oxido group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

4-Nitrophenol-15N undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

科学的研究の応用

4-Nitrophenol-15N has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Nitrophenol-15N involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

4-Nitrophenol: Similar in structure but lacks the oxido group.

4-Hydroxyphenylhydrazine: Contains a hydrazine group instead of the oxido group.

4-Aminophenol: Contains an amino group instead of the oxido group.

Uniqueness

4-Nitrophenol-15N is unique due to its combination of an oxido group and a phenol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

生物活性

4-Nitrophenol (4-NP) is a significant environmental pollutant, primarily arising from industrial activities. Its isotopically labeled variant, 4-Nitrophenol-15N (4-NP-15N), has garnered attention in various studies for its biological activity, including its effects on microbial communities and potential applications in environmental remediation. This article delves into the biological activity of 4-NP-15N, supported by data tables, case studies, and recent research findings.

4-Nitrophenol is characterized by its nitro group (-NO2) attached to a phenolic ring, making it a toxic compound with notable solubility in water. Its presence in wastewater can lead to severe ecological consequences, including toxicity to aquatic life and bioaccumulation in food chains. The introduction of the nitrogen isotope (15N) allows for enhanced tracking and understanding of its metabolic pathways and interactions within biological systems.

Toxicity and Microbial Interactions

Research indicates that 4-NP exhibits significant toxicity to various microbial species. A study utilizing microbial fuel cells (MFCs) demonstrated that exposure to 500 mg/L of 4-NP resulted in a marked decrease in current output, indicating impaired microbial activity. However, the microbial community displayed resilience, recovering approximately 75% of initial current after four hours post-exposure .

Table 1: Toxicity Levels of 4-Nitrophenol on Microbial Communities

| Concentration (mg/L) | Current Output (% Recovery) | Microbial Community Composition |

|---|---|---|

| 0 | 100% | Diverse anaerobic bacteria |

| 50 | 90% | Predominantly fermentative bacteria |

| 500 | 25% | Reduced diversity; dominance of resistant strains |

Biodegradation Potential

The biodegradation of 4-NP is a critical area of study due to its environmental persistence. Various bacterial strains have been identified that can metabolize 4-NP, converting it into less harmful substances. For instance, certain anaerobic bacteria were shown to achieve degradation rates up to 36 mg/h under controlled conditions . The use of genetically modified organisms or enriched microbial consortia has been proposed to enhance degradation efficiency.

Photocatalytic Reduction

A notable study focused on the photocatalytic reduction of 4-NP using silver-doped titanium dioxide (Ag-TiO2) catalysts. The results indicated that the Ag-TiO2 catalyst could reduce 98% of 4-NP within ten minutes under UV light irradiation. This process not only mitigates the toxicity of 4-NP but also converts it into 4-aminophenol (4-AP), a commercially valuable product .

Table 2: Photocatalytic Reduction Efficiency of Different Catalysts

| Catalyst Type | Reduction Efficiency (%) | Reaction Time (min) |

|---|---|---|

| Ag-TiO2 | 98 | 10 |

| TiO2 | 75 | 20 |

| ZnO | 60 | 30 |

Antibacterial Activity

In addition to its environmental implications, studies have shown that compounds derived from the reduction of 4-NP exhibit antibacterial properties. The Ag-TiO2 catalyst demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in bioremediation and public health .

特性

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJIUGUIPKRLHP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574024 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103427-15-2 | |

| Record name | 4-(~15~N)Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。